3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide
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Overview
Description
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzamide structure, along with a phenylethynyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzamide structure is achieved through nitration. This process involves the reaction of benzamide with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions.
Phenylethynylation: The phenylethynyl group is introduced through a coupling reaction. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction, where the benzamide derivative is reacted with phenylacetylene in the presence of a palladium catalyst and a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-N-[2-(2-phenylethynyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the substituent introduced.
Scientific Research Applications
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethynyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-phenethyl-benzamide: Similar structure with a nitro group and phenethyl group attached to the benzamide core.
3-nitro-N-phenylbenzamide: Lacks the phenylethynyl group but has a similar nitrobenzamide structure.
Uniqueness
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide is unique due to the presence of both the nitro and phenylethynyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21(18-10-6-11-19(15-18)23(25)26)22-20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRGFYQMOPVSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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